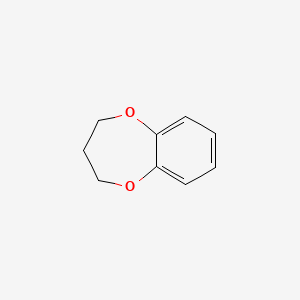

3,4-Dihydro-2H-1,5-benzodioxepine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXMULHQEVXJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222500 | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-18-4 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Benzodioxepine Scaffold

An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

The this compound framework represents a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This seven-membered ring system, fused to a benzene ring, possesses a unique combination of rigidity from the aromatic portion and conformational flexibility from the dioxepine ring.[1] The unsubstituted ring typically adopts a chair conformation, but substitutions can induce a shift towards a skew conformation, allowing for precise three-dimensional positioning of functional groups.[1][2] This structural feature is critical for designing molecules that can effectively interact with biological targets. Derivatives of this scaffold have been investigated for a range of pharmacological activities, including potential applications as β-adrenergic stimulants and agents targeting the central nervous system.[3][4] This guide provides a detailed exploration of the core synthetic pathways to this valuable molecular architecture, intended for researchers and professionals in chemical and pharmaceutical development.

Pathway 1: Classical Intramolecular Williamson Ether Synthesis

The most established and widely utilized method for constructing the this compound core is the intramolecular double Williamson ether synthesis. This reaction relies on the formation of two ether linkages by reacting catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile, typically a 1,3-dihalopropane.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In the presence of a base, the weakly acidic phenolic hydroxyl groups of catechol are deprotonated to form a more nucleophilic phenoxide or a dianion. This nucleophile then attacks one of the electrophilic carbons of the 1,3-dihalopropane, displacing the first halide. A subsequent intramolecular SN2 reaction, where the second phenoxide attacks the remaining carbon-halide bond, results in the formation of the seven-membered ring.

The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions.[6] More commonly, weaker bases like potassium or cesium carbonate are used in a polar apropic solvent like DMF or acetone.[7] These conditions favor the SN2 pathway and are more practical for larger-scale synthesis.

Caption: Mechanism of the Williamson ether synthesis for this compound.

Process Enhancement with Phase-Transfer Catalysis (PTC)

A significant improvement to the classical Williamson synthesis involves the use of phase-transfer catalysis (PTC).[8][9] This technique is particularly effective when using an aqueous base (like 50% NaOH) with reactants dissolved in an organic solvent. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the phenoxide anion.[9] This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with the dihalopropane. This method often leads to faster reaction times, milder conditions, and higher yields by overcoming the immiscibility of the reactants.[8][9]

Experimental Protocol: Williamson Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone or DMF as the solvent.

-

Addition of Electrophile: Add 1,3-dibromopropane (1.1 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by TLC.[7]

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Pathway 2: Ring-Closing Metathesis (RCM)

A more modern and elegant approach to forming the benzodioxepine ring is through Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction utilizes ruthenium-based catalysts to cyclize a diene precursor.

Mechanistic Rationale

The synthesis begins with the preparation of 1,2-bis(allyloxy)benzene. This is achieved by the diallylation of catechol with an allyl halide (e.g., allyl bromide) under standard Williamson ether synthesis conditions.[7] The resulting diene is then subjected to the RCM reaction. A ruthenium catalyst, such as Grubbs' first or second-generation catalyst, coordinates to the double bonds of the two allyl groups. Through a series of [2+2] cycloadditions and cycloreversions, a new double bond is formed between the two inner carbons of the allyl groups, creating the seven-membered ring and releasing ethene gas as the only byproduct.[7] The resulting product is the unsaturated 2H-1,5-benzodioxepin, which can be readily reduced to the target this compound via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst).

Caption: Workflow for the synthesis of this compound via RCM.

Experimental Protocol: RCM

-

Precursor Synthesis: Prepare 1,2-bis(allyloxy)benzene by reacting catechol (1.0 eq) with allyl bromide (2.2 eq) and potassium carbonate (2.5 eq) in refluxing acetone for 10-12 hours.[7] Purify the diene by chromatography.

-

RCM Reaction: Dissolve the purified 1,2-bis(allyloxy)benzene in anhydrous dichloromethane or benzene. Add the Grubbs' catalyst (typically 5-10 mol%).[7]

-

Execution: Stir the reaction mixture at room temperature or gentle heat (40-55 °C) for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon).[7] Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture and purify by flash chromatography on silica gel to obtain 2H-1,5-benzodioxepin.[7]

-

Reduction: Dissolve the unsaturated product in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Synthesis of Functionalized Derivatives for Drug Development

For many pharmaceutical applications, the core benzodioxepine scaffold must be functionalized. A common and highly valuable intermediate is 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.

Synthesis of the 3-Oxo Intermediate

A practical route to the 3-oxo derivative involves a Thorpe-Ziegler cyclization.[3]

-

Starting Material: Catechol is first reacted with chloroacetonitrile in the presence of a base to form 1,2-di(cyanomethoxy)benzene.

-

Cyclization: This dinitrile undergoes an intramolecular Thorpe-Ziegler cyclization to yield an enamino nitrile intermediate.

-

Hydrolysis: Subsequent acidic hydrolysis of the enamino nitrile affords the desired 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin ketone.[3]

This ketone is a versatile precursor. For example, it can be converted to a cyanohydrin, which upon reduction yields a 3-amino-3-hydroxymethyl derivative, a key structure in the development of β-adrenergic stimulants.[3] Alternatively, reaction with dimethylsulfoxonium methylide forms an epoxide, which can be opened by various amines to create a library of N-substituted amino alcohols.[3]

Comparative Analysis of Synthetic Pathways

| Feature | Williamson Ether Synthesis | Ring-Closing Metathesis (RCM) |

| Starting Materials | Catechol, 1,3-Dihalopropane | Catechol, Allyl Halide |

| Key Reagents | Base (K₂CO₃, NaH), Solvent (DMF, Acetone) | Grubbs' Catalyst (Ru-based), Solvent (DCM) |

| Byproducts | Inorganic salts | Ethene gas |

| Typical Yields | Moderate to Good (50-80%) | Good to Excellent (70-95% for RCM step) |

| Scalability | High; well-established for industrial scale. | Moderate; catalyst cost can be a factor. |

| Advantages | Inexpensive reagents, simple procedure. | High functional group tolerance, mild conditions, high yields. |

| Disadvantages | Can require harsh conditions (high temp), potential for side reactions (polymerization). | Expensive catalyst, requires inert atmosphere, potential for metal contamination in product. |

Conclusion

The synthesis of the this compound scaffold can be accomplished through several effective pathways. The classical intramolecular Williamson ether synthesis remains a robust and cost-effective method, particularly for large-scale production. For more complex substrates or when milder conditions are required, the Ring-Closing Metathesis (RCM) approach offers a powerful and high-yielding alternative. The ability to efficiently produce key functionalized intermediates, such as the 3-oxo derivative, further underscores the versatility of this scaffold and ensures its continued importance in the field of drug discovery and development.

References

- Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279–2292.

- Benchchem (n.d.). This compound.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (This source provides context on pKa values relevant to deprotonation steps). [Link]

- PubChem (n.d.). This compound.

- NIST (n.d.). 2H-1,5-Benzodioxepin, 3,4-dihydro-. NIST Chemistry WebBook.

- Wikipedia (n.d.). Williamson ether synthesis.

- Francis Academic Press (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- CRDEEP Journals (n.d.).

- Ambeed, Inc. (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepin.

- Master Organic Chemistry (2014). The Williamson Ether Synthesis.

- Amrutkar, R. D. et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.

- Chemistry LibreTexts (2019). 14.3: The Williamson Ether Synthesis.

- Bouzroura-Acher, A., et al. (2004).

- Chem-Impex (n.d.). 3,4-Dihydro-2H-benzo[b]oxepin-5-one.

Sources

- 1. This compound | 7216-18-4 | Benchchem [benchchem.com]

- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. iajpr.com [iajpr.com]

Introduction: The Architectural Significance of the Benzodioxepine Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-1,5-benzodioxepine

This compound is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1] This scaffold is of considerable interest to researchers in medicinal chemistry and drug development. Its unique three-dimensional structure, arising from the fusion of a rigid aromatic system with a flexible seven-membered ring, provides a versatile framework for designing biologically active molecules.[1] The conformational flexibility of the dioxepine ring allows for precise spatial positioning of functional groups, which is a critical factor for effective interaction with biological targets such as receptors and enzymes.[1] Derivatives of this core structure have been investigated for a range of pharmacological activities, underscoring the importance of a thorough understanding of its fundamental physicochemical properties.

This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering technical insights and established experimental protocols for its analysis.

Molecular Structure and Conformational Dynamics

The foundational structure of this compound is identified by its IUPAC name, this compound, and its CAS Registry Number, 7216-18-4.[2][3]

Caption: Chemical structure of this compound.

A critical feature of this molecule is the conformation of the seven-membered heterocyclic ring. Research indicates that the unsubstituted ring predominantly adopts a chair conformation.[1][4] This conformation is largely stable even with substitutions at the 2- and 4-positions. However, introducing substituents at the 3-position, especially alkyl or methylene groups, can significantly shift the equilibrium towards an alternative skew conformation.[1][4] This conformational flexibility is paramount, as it dictates the spatial orientation of substituents and, consequently, the molecule's ability to bind to biological targets.

Caption: Conformational equilibrium of the benzodioxepine ring.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These values are fundamental for predicting its behavior in both chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 7216-18-4 | PubChem[2] |

| Molecular Formula | C₉H₁₀O₂ | PubChem[2] |

| Molecular Weight | 150.17 g/mol | PubChem[2] |

| Physical Form | Liquid or Solid | Sigma-Aldrich[5] |

| XLogP3 | 2.3 | PubChem[2] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Analysis of Properties

-

Physical State: The compound is described as a liquid or solid at room temperature, which suggests its melting point is close to ambient conditions.[5] Proper storage in a dry, sealed container at room temperature is recommended.

-

Lipophilicity (XLogP3): The XLogP3 value of 2.3 indicates that the molecule is moderately lipophilic.[2] This property is crucial in drug development, suggesting a good potential for crossing biological membranes. In drug design, a LogP value in the range of 1 to 3 is often considered favorable for oral absorption and cell permeability.

-

Polar Surface Area (TPSA): A TPSA of 18.5 Ų is relatively low, which further supports the likelihood of good membrane permeability.[2] TPSA is a key descriptor for predicting drug transport properties.

-

Hydrogen Bonding: With two hydrogen bond acceptors (the ether oxygens) and no donors, the molecule can interact with biological targets through hydrogen bonding but will not self-associate extensively via this mechanism.[2]

Spectroscopic Profile

The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. Publicly available data includes:

-

Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum, which is crucial for determining the molecular weight and fragmentation pattern.[3]

-

NMR Spectroscopy: ¹³C NMR spectral data is available, allowing for the characterization of the carbon skeleton.[2]

-

Infrared (IR) Spectroscopy: FTIR spectra are available, which help identify the functional groups present in the molecule, such as the C-O ether linkages and the aromatic ring vibrations.[2]

Experimental Protocols for Property Determination

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible methods. The following protocols describe standard procedures for measuring key parameters.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a classic and authoritative approach for determining the LogP value, standardized by the OECD Guideline 107.

Principle: The compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

-

Preparation of Solvents: Prepare mutually saturated n-octanol and water by stirring them together for 24 hours, followed by a separation period.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for detection (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water. The volume ratio should be adjusted based on the expected LogP value.

-

Equilibration: Shake the vessel gently for a sufficient period to allow equilibrium to be reached (typically 15-60 minutes). Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

-

Analysis: Carefully sample each phase and determine the concentration of the analyte using a validated analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination via the Shake-Flask method.

Safety and Handling

For safe handling in a laboratory setting, it is important to be aware of the potential hazards associated with this compound and its derivatives.

-

GHS Hazard Statements: The parent compound is associated with the hazard statement H302: Harmful if swallowed.[5]

-

Derivatives Hazards: Carboxylic acid and carbaldehyde derivatives are often classified as causing skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[6][7]

-

Precautionary Measures: Standard laboratory safety practices should be employed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

Conclusion

This compound is a molecule with a compelling set of physicochemical properties that make it an attractive scaffold for further investigation, particularly in the field of drug discovery. Its moderate lipophilicity, low polar surface area, and distinct conformational behavior provide a solid foundation for the rational design of novel therapeutic agents. A comprehensive understanding of the properties detailed in this guide is essential for any researcher or scientist working with this versatile chemical entity.

References

- 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. (n.d.). Google.

-

This compound | C9H10O2 | CID 81635 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 16). Fisher Scientific.

-

This compound-7-thiol - SpectraBase. (n.d.). Wiley Science Solutions. Retrieved January 1, 2026, from [Link]

-

This compound-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

This compound-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

2H-1,5-Benzodioxepin, 3,4-dihydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 1, 2026, from [Link]

Sources

- 1. This compound | 7216-18-4 | Benchchem [benchchem.com]

- 2. This compound | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-1,5-Benzodioxepin, 3,4-dihydro- [webbook.nist.gov]

- 4. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. 3,4-Dihydro-2H-1,5-benzodioxepin | 7216-18-4 [sigmaaldrich.com]

- 6. This compound-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

3,4-Dihydro-2H-1,5-benzodioxepine CAS number and identifiers

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepine: Synthesis, Properties, and Applications

Introduction

In the landscape of heterocyclic chemistry, the this compound scaffold holds a significant position as a versatile building block for molecules with profound biological activity. This seven-membered ring system, formed by the fusion of a benzene ring with a dioxepine ring, possesses a unique conformational flexibility that is crucial for its interaction with biological targets.[1] Its structural attributes have made it a cornerstone in the development of novel therapeutics, particularly in the realms of cardiovascular and central nervous system disorders.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis protocols, reactivity, conformational analysis, and applications in drug discovery, tailored for researchers and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of the fundamental properties of a chemical entity are paramount for any research and development endeavor. The key identifiers and properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 7216-18-4 | [2] |

| PubChem CID | 81635 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| InChI | InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | [2] |

| InChIKey | CBXMULHQEVXJDI-UHFFFAOYSA-N | [2] |

| SMILES | C1OC2=CC=CC=C2OCC1 | [2] |

| Physical Form | Liquid or Solid | |

| Storage | Sealed in dry, room temperature |

Synthesis and Manufacturing

The construction of the seven-membered benzodioxepine ring is a critical step in accessing this class of compounds. The most common and effective strategy involves the cyclization of a catechol-derived intermediate with a suitable three-carbon electrophile.

Core Synthesis Protocol: Williamson Ether Synthesis

A robust and scalable synthesis of the parent compound, this compound, is achieved through the reaction of pyrocatechol with 1,3-dibromopropane.

Caption: Derivatization pathways from the ketone intermediate.

Conformational Analysis

The biological activity of benzodioxepine derivatives is intrinsically linked to the three-dimensional shape of the seven-membered dioxepine ring. This ring is flexible and can exist in multiple conformations. [1]

-

Chair Conformation: The unsubstituted this compound ring predominantly exists in a chair conformation. [1][3][4]This conformation is generally maintained even with substitutions at the 2- and 4-positions. [1][3][4]* Skew (Twist-Boat) Conformation: The introduction of substituents at the 3-position, particularly alkyl or methylene groups, can cause a significant shift in the conformational equilibrium, leading to an increased population of the alternative skew conformation. [1][3][4] This conformational flexibility allows for the precise spatial arrangement of functional groups, which is a critical factor for optimizing binding affinity to biological targets like receptors and enzymes. [1]The conformation has been studied using techniques including UV absorption spectroscopy, ¹H NMR spectroscopy, and X-ray crystallography, complemented by computational modeling. [3][4][5]

Applications in Drug Discovery and Development

The unique structural and conformational properties of the this compound scaffold have positioned it as a privileged structure in medicinal chemistry.

β-Adrenergic Stimulants

A significant breakthrough was the discovery that derivatives of 3-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepin constitute a novel class of β-adrenergic stimulants. [6]Contrary to the initial expectation of finding β-adrenergic blocking agents, many compounds in this series displayed potent stimulant activity, with promising applications as bronchial dilators for treating asthma. [6]The synthesis of these compounds often starts from the 3-oxo intermediate, highlighting the importance of the derivatization strategies discussed previously. [6]

PARP1 Inhibitors

More recently, related benzodioxine scaffolds have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme involved in DNA repair. [7]For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as a hit from a high-throughput screen and served as a lead for developing more potent PARP1 inhibitors for oncology applications. [7]This demonstrates the potential of the broader benzodioxepine/benzodioxine family as a foundational element for designing targeted cancer therapies.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound and its derivatives.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling. * Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a scaffold of considerable importance to the fields of organic synthesis and medicinal chemistry. Its accessible synthesis, versatile reactivity, and unique conformational properties have enabled the discovery of novel, biologically active compounds. For researchers and drug development professionals, a thorough understanding of this heterocyclic system provides a powerful tool for the rational design of next-generation therapeutics. Continued exploration of this chemical space is likely to yield further discoveries with significant therapeutic potential.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Archer, A. W., & Crabtree, H. E. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic, 138-141. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Retrieved from [Link]

-

Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81635, this compound. Retrieved from [Link]

-

ResearchGate. (2006). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]

-

Kumar, A., et al. (2017). Synthesis of 2,3-dihydrobenzo[b]d[8][6]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[8][6]xazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. Retrieved from [Link]

Sources

- 1. This compound | 7216-18-4 | Benchchem [benchchem.com]

- 2. This compound | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra | Semantic Scholar [semanticscholar.org]

- 4. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the heterocyclic compound 3,4-Dihydro-2H-1,5-benzodioxepine. It traces the historical arc from its initial synthesis to its contemporary significance as a privileged scaffold in medicinal chemistry. We will delve into the foundational synthetic methodologies, explore the evolution of its derivatives, and analyze its diverse pharmacological applications, with a particular focus on its role in the development of novel therapeutics. This document serves as a detailed resource, integrating historical context with practical, field-proven insights and detailed experimental protocols.

Introduction: The Emergence of a Versatile Scaffold

The this compound core, a seven-membered heterocyclic system, represents a significant structural motif in the landscape of organic and medicinal chemistry. Its unique conformational flexibility, imparted by the fusion of a rigid benzene ring with a pliable dioxepine ring, allows for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets.[1] While not as ubiquitously recognized as some other heterocyclic systems, the benzodioxepine scaffold has been instrumental in the exploration of various therapeutic areas, particularly those targeting the central nervous system and cardiovascular system.[1] This guide will illuminate the discovery and rich history of this compound, providing a foundational understanding for researchers looking to leverage its unique properties in modern drug discovery and development.

Historical Development: Unraveling the Synthesis of a Novel Ring System

The synthesis of the this compound ring system is rooted in the principles of classical organic chemistry, with early methods laying the groundwork for more refined contemporary procedures.

The Genesis: Williamson Ether Synthesis Approach

The foundational and most common strategy for constructing the seven-membered benzodioxepine ring involves the cyclization of a catechol-derived intermediate with a suitable three-carbon electrophile. This reaction is a variation of the venerable Williamson ether synthesis. In this approach, the two phenolic hydroxyl groups of catechol (or a substituted derivative) react with a difunctional three-carbon chain, typically 1,3-dibromopropane or a related species, to form the seven-membered ether linkages. The reaction is generally carried out in the presence of a base, such as potassium carbonate, to deprotonate the hydroxyl groups, thereby activating them for nucleophilic attack on the electrophilic carbons of the propane derivative.

Evolution of Synthetic Methodologies

Over the years, chemists have developed alternative and more sophisticated methods for the synthesis of this compound and its derivatives. These advancements have often been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups.

One notable evolution is the use of ring-closing metathesis (RCM) . This powerful carbon-carbon bond-forming reaction has been successfully employed to construct the seven-membered ring of 2H-1,5-benzodioxepin derivatives. The RCM approach typically starts with a catechol derivative that has been functionalized with two terminal alkene groups.

Foundational Synthetic Protocol: The Classical Approach

The following is a detailed, step-by-step methodology for a classic and reliable synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrocatechol (110 g)

-

Potassium carbonate (276 g)

-

1,3-Dibromopropane (303 g)

-

Absolute dimethylformamide (800 ml)

-

Diethyl ether

-

3N Sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of pyrocatechol, potassium carbonate, and 1,3-dibromopropane is stirred in absolute dimethylformamide at 120°C for 48 hours.

-

The cooled suspension is filtered with suction, and the residue is washed with diethyl ether.

-

The filtrate is poured into 4 liters of water and extracted with diethyl ether.

-

The ether extract is washed twice with 3N sodium hydroxide solution and then with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated in vacuo.

-

The residue (146.6 g) is distilled at 11 mm Hg and 118-120°C to yield 61.9 g (41.2% of theory) of this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Structural Characteristics

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 118-120 °C at 11 mmHg |

| CAS Number | 7216-18-4 |

The unsubstituted this compound ring predominantly exists in a chair conformation.[1] This conformational preference can be influenced by the introduction of substituents, particularly at the 3-position, which can lead to a significant population of a skew conformation.[1] This conformational flexibility is a key aspect of its chemical significance, as it allows for the precise spatial orientation of functional groups, which can be critical for receptor binding and biological activity.[1]

A Scaffold for Drug Discovery: Pharmacological History and Applications

The exploration of this compound and its derivatives in medicinal chemistry has yielded a diverse range of biologically active compounds.

Early Investigations: β-Adrenergic Stimulants

One of the earliest and most significant discoveries in the pharmacological history of this scaffold was the identification of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants. In a seminal 1975 paper, a series of these compounds were synthesized and shown to possess interesting bronchial dilator activity. This research highlighted the potential of the benzodioxepine nucleus as a bioisostere for the catechol moiety found in endogenous adrenergic agonists.

Central Nervous System (CNS) Applications

The benzodioxepine scaffold has been extensively investigated for its potential to modulate CNS targets. Derivatives have been explored for their utility in developing treatments for a range of neurological and psychiatric disorders. For instance, certain benzodioxepine-based compounds have been investigated for their potential as antidepressants and anxiolytics. The rigid yet flexible nature of the ring system allows for the precise positioning of pharmacophoric elements necessary for interaction with CNS receptors.

Cardiovascular Applications

The structural similarity of some benzodioxepine derivatives to known cardiovascular drugs has prompted research into their effects on the cardiovascular system. The β-adrenergic stimulating properties discovered early on were a clear indication of this potential. Further modifications of the scaffold have led to the exploration of its use in developing agents with other cardiovascular effects.

Modern Therapeutic Targets: PARP1 Inhibition

More recently, the this compound scaffold has been identified as a promising starting point for the development of inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair. A 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivative was identified as a PARP1 inhibitor through virtual screening, leading to the synthesis and evaluation of a series of analogs. This research has resulted in the discovery of potent PARP1 inhibitors with potential applications in cancer therapy.

Diagram of the Drug Discovery Pathway:

Caption: Therapeutic applications derived from the this compound scaffold.

Conclusion and Future Perspectives

From its humble beginnings in classical organic synthesis, this compound has evolved into a versatile and valuable scaffold in modern medicinal chemistry. Its unique structural and conformational properties have enabled the development of a wide array of biologically active molecules with potential applications in diverse therapeutic areas. The continued exploration of this heterocyclic system, aided by modern drug discovery tools such as virtual screening and combinatorial chemistry, promises to unlock new therapeutic opportunities. As our understanding of complex biological targets deepens, the adaptability of the benzodioxepine scaffold will undoubtedly ensure its continued relevance in the ongoing quest for novel and effective medicines.

References

A Technical Guide to the Structural Elucdidation of 3,4-Dihydro-2H-1,5-benzodioxepine

This guide provides an in-depth exploration of the analytical methodologies employed in the structural elucidation of 3,4-Dihydro-2H-1,5-benzodioxepine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights. We will dissect the spectroscopic data and chromatographic behavior of this important heterocyclic scaffold, emphasizing the "why" behind the "how" of each experimental choice.

Introduction: The Significance of the Benzodioxepine Scaffold

This compound, with the chemical formula C9H10O2, is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1][2] This core structure is of significant interest in medicinal chemistry, serving as a foundational element for a variety of biologically active molecules.[3] Its unique conformational flexibility, primarily existing in a chair conformation, allows for precise spatial arrangements of functional groups, which is critical for interactions with biological targets.[3][4]

The structural elucidation of this and related compounds is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships (SAR) in drug discovery pipelines. This guide will walk through a multi-technique approach to unambiguously confirm the structure of this compound.

Foundational Characterization: Synthesis and Physical Properties

A common synthetic route to the this compound core involves the reaction of a catechol with a suitable three-carbon dielectrophile. For instance, a practical preparative method has been devised starting from 1,2-di(cyanomethoxy)benzene, which undergoes Thorpe cyclization and subsequent hydrolysis to yield a ketone intermediate.[5] This ketone can then be further modified to produce a variety of derivatives.[5]

The fundamental physical and chemical properties of the parent compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10O2 | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7216-18-4 | PubChem[1] |

| Appearance | Liquid or Solid | Ambeed[6] |

The Analytical Workflow: A Multi-pronged Approach

The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. The workflow is designed to provide orthogonal data, where each technique validates the others, leading to an unambiguous structural assignment.

Caption: A typical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.8-7.0 | Multiplet | 4H | Ar-H | Protons on the aromatic ring. The multiplet arises from complex spin-spin coupling. |

| ~4.2 | Triplet | 4H | O-CH ₂ | Methylene protons adjacent to the oxygen atoms. The triplet indicates coupling to the adjacent CH₂ group. |

| ~2.1 | Quintet | 2H | C-CH ₂-C | The central methylene protons of the propylene chain. The quintet is due to coupling with the four adjacent protons on the two flanking CH₂ groups. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150 | C -O | Aromatic carbons directly attached to oxygen atoms. |

| ~121 | Ar-C H | Aromatic carbons bearing a hydrogen atom. |

| ~70 | O-C H₂ | Aliphatic carbons adjacent to oxygen atoms. |

| ~30 | C-C H₂-C | The central aliphatic carbon of the propylene chain. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard pulse program for ¹³C NMR, such as a proton-decoupled sequence, to obtain singlets for all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 150, corresponding to its molecular weight.[2]

Expected Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Key expected fragments include:

-

m/z 121: Loss of an ethyl group (-C₂H₅).

-

m/z 107: Loss of a propyl group (-C₃H₇).

Caption: A simplified representation of the mass spectrometry fragmentation pathway.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Separation: Inject the sample into the GC to separate it from any impurities.

-

MS Analysis: The separated compound enters the mass spectrometer, is ionized, and the resulting ions are separated by their mass-to-charge ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Aliphatic ether |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structural elucidation of this compound is a classic example of the power of combining multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides fragmentation data, and IR spectroscopy identifies the key functional groups. The congruence of the data from these independent methods provides a self-validating system that leads to the confident and unambiguous confirmation of the chemical structure. This rigorous approach is fundamental to all aspects of chemical research and development, from basic science to the creation of new therapeutics.

References

- 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. (URL: )

-

This compound | C9H10O2 | CID 81635 - PubChem. (URL: [Link])

-

Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. (URL: [Link])

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (URL: [Link])

-

This compound-7-thiol - SpectraBase. (URL: [Link])

-

This compound-2-carboxylic acid | C10H10O4 - PubChem. (URL: [Link])

-

The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

-

This compound-4-carboxamide | C10H11NO3 - PubChem. (URL: [Link])

-

2H-1,5-Benzodioxepin, 3,4-dihydro- - the NIST WebBook. (URL: [Link])

-

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. (URL: [Link])

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - JETIR. (URL: [Link])

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])

-

(7-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-yl)amine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

Heterocyclic Compounds | List of High Impact Articles | 1389. (URL: [Link])

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL: [Link])

-

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione - PubChem. (URL: [Link])

-

Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC - NIH. (URL: [Link])

-

A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones - SciELO. (URL: [Link])

-

(PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity - ResearchGate. (URL: [Link])

-

2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)- | C12H14O3 | CID 22934582 - PubChem. (URL: [Link])

-

Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- - the NIST WebBook. (URL: [Link])

Sources

- 1. This compound | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-1,5-Benzodioxepin, 3,4-dihydro- [webbook.nist.gov]

- 3. This compound | 7216-18-4 | Benchchem [benchchem.com]

- 4. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 3,4-Dihydro-2H-1,5-benzodioxepin | 7216-18-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-2H-1,5-benzodioxepine

Introduction

3,4-Dihydro-2H-1,5-benzodioxepine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique seven-membered ring fused to a benzene ring imparts distinct conformational properties that are crucial for its biological activity.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the unambiguous identification and structural elucidation of this important scaffold.

The insights presented herein are grounded in established spectroscopic principles and supported by data from authoritative sources, offering researchers, scientists, and drug development professionals a reliable reference for their work with this compound and its derivatives.

Molecular Structure and Conformation

The structural framework of this compound, with the IUPAC name this compound, consists of a benzene ring fused to a seven-membered dioxepine ring.[2] The conformational flexibility of the seven-membered ring is a key determinant of the molecule's overall shape and its interactions with biological targets. Studies have shown that the unsubstituted heterocyclic ring predominantly exists in a chair conformation.[1] This conformational preference is a critical piece of information when interpreting the NMR spectra, as it influences the chemical environment and, consequently, the chemical shifts of the protons and carbons in the dioxepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination. The following methodology is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker AMX-400 or equivalent, to ensure optimal signal dispersion and resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Caption: Workflow for NMR Data Acquisition and Analysis.

¹H NMR Spectral Data

While a publicly available, fully assigned ¹H NMR spectrum with coupling constants is not readily found in the searched literature, the expected spectrum can be predicted based on the molecular structure. The aromatic protons are expected to appear as a multiplet in the range of 6.8-7.2 ppm. The protons on the dioxepine ring will be in the aliphatic region. Specifically, the two methylene groups adjacent to the oxygen atoms (C2-H₂ and C4-H₂) would likely appear as triplets, and the central methylene group (C3-H₂) as a quintet, due to coupling with their respective neighbors.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The expected chemical shifts are summarized in the table below. The aromatic carbons will resonate in the downfield region (110-150 ppm), while the aliphatic carbons of the dioxepine ring will be found in the upfield region (20-80 ppm).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C6, C9 (Ar-C) | ~121 |

| C7, C8 (Ar-C) | ~122 |

| C5a, C9a (Ar-C-O) | ~149 |

| C2, C4 (-O-CH₂-) | ~70 |

| C3 (-CH₂-) | ~30 |

Note: These are approximate values and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR method is efficient and requires minimal sample preparation:

-

Instrument Preparation: Ensure the ATR crystal of the FT-IR spectrometer (e.g., a Bruker Tensor 27) is clean.[3]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the FT-IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands and assign them to their corresponding molecular vibrations.

References

- 1. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

Unlocking the Therapeutic Potential of the 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold: A Technical Guide to Future Research

Abstract

The 3,4-Dihydro-2H-1,5-benzodioxepine core, a privileged heterocyclic scaffold, represents a landscape of untapped opportunities in medicinal chemistry and drug discovery. Historically recognized for its role in the development of β-adrenergic stimulants, the unique conformational properties and synthetic tractability of this seven-membered ring system suggest a far broader therapeutic potential. This guide provides an in-depth analysis of promising, yet underexplored, research avenues for this scaffold. We will delve into novel applications in oncology and central nervous system (CNS) disorders, supported by mechanistic rationale and bioisosteric design principles. Furthermore, this document outlines modern, detailed synthetic protocols for library generation, including strategies for asymmetric synthesis and regioselective functionalization, to empower researchers to systematically explore the chemical space around this versatile core.

The this compound Scaffold: A Structural and Conformational Overview

The this compound scaffold is characterized by the fusion of a benzene ring with a seven-membered dioxepine ring. This structure imparts a unique three-dimensional geometry that is crucial for its interaction with biological targets.[1] The unsubstituted heterocyclic ring predominantly adopts a chair conformation. However, the introduction of substituents, particularly at the 3-position, can induce a shift towards a skew conformation.[2] This conformational flexibility is a key attribute, allowing for the precise spatial orientation of functional groups to optimize binding to target proteins.

Established Biological Activity: A Foundation for Expansion

The initial exploration of this compound derivatives in the 1970s identified them as a novel class of β-adrenergic stimulants with notable bronchodilator activity. This research established the scaffold's ability to present pharmacophoric features in a biologically relevant manner. However, the full potential of this scaffold remains largely unexplored, presenting a compelling case for its investigation in other therapeutic areas.

Potential Research Area 1: Oncology

Rationale: Targeting Tubulin Polymerization

Several heterocyclic compounds bearing structural resemblance to the benzodioxepine core have demonstrated potent anticancer activity through the inhibition of tubulin polymerization. The rationale for exploring this compound derivatives as tubulin inhibitors lies in their ability to mimic the key pharmacophoric features of known colchicine-binding site inhibitors. The fused benzene ring can engage in hydrophobic interactions, while substituents on the dioxepine ring can be tailored to form critical hydrogen bonds within the binding pocket.

Proposed Research Workflow

A systematic investigation into the anticancer potential of this scaffold would involve a multi-step approach, beginning with computational modeling to guide the design of a focused library of derivatives.

Experimental Protocol: Synthesis of a 3-Aryl-3,4-Dihydro-2H-1,5-benzodioxepine Library

This protocol outlines a potential route to a library of derivatives with substitution on the dioxepine ring, a key area for interaction with the colchicine binding site.

-

Synthesis of 3-Oxo-3,4-dihydro-2H-1,5-benzodioxepine: This key intermediate can be prepared from catechol and chloroacetonitrile via a Thorpe-Ziegler cyclization followed by hydrolysis.

-

Aldol Condensation: React the 3-oxo intermediate with a library of substituted benzaldehydes in the presence of a base (e.g., NaOH in ethanol) to generate a series of 3-(arylmethylene)-3,4-dihydro-2H-1,5-benzodioxepin-3-ones.

-

Michael Addition: Further diversification can be achieved through Michael addition of various nucleophiles to the exocyclic double bond.

-

Reduction: The ketone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride to introduce a chiral center.

Potential Research Area 2: Central Nervous System (CNS) Disorders

Rationale: A Bioisostere for Benzodiazepines

The this compound scaffold can be considered a bioisosteric replacement for the well-known 1,4-benzodiazepine core, which is prevalent in drugs targeting CNS disorders.[3] By replacing the nitrogen atoms with oxygen, the overall shape and conformational flexibility can be maintained while altering the electronic properties and metabolic stability. This "scaffold hopping" approach could lead to the discovery of novel ligands for CNS targets such as GABAA receptors, with potentially improved side-effect profiles.

Proposed Research Workflow

The exploration of this scaffold for CNS applications would begin with the synthesis of a library of derivatives designed to probe interactions with key CNS receptors, followed by a cascade of in vitro and in vivo assays.

Experimental Protocol: Asymmetric Synthesis of 3-Substituted Derivatives

Accessing enantiomerically pure compounds is critical for CNS drug discovery. The following protocol outlines a potential asymmetric synthesis.

-

Chiral Resolution: The racemic 3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine can be resolved using a chiral acid (e.g., tartaric acid) to separate the enantiomers.

-

Asymmetric Reduction: Alternatively, the 3-oxo intermediate can be asymmetrically reduced using a chiral reducing agent such as a CBS catalyst (Corey-Bakshi-Shibata) to yield the desired enantiomer of the alcohol.

-

Further Derivatization: The resulting chiral alcohol can be further functionalized, for example, by conversion to an amine via a Mitsunobu reaction followed by reductive amination, to introduce a variety of substituents at the 3-position.

Advanced Synthetic Strategies for Library Diversification

Regioselective Functionalization of the Aromatic Ring

To fully explore the structure-activity relationship (SAR), the ability to selectively functionalize the benzene ring is crucial. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can be employed. The directing effects of the ether oxygens will likely favor substitution at the 7- and 8-positions. More advanced techniques, such as directed ortho-metalation, could provide access to other substitution patterns.

Modern Cyclization Strategies

While classical methods for forming the seven-membered ring are effective, modern synthetic techniques can offer improved efficiency and substrate scope. For instance, a ring-closing metathesis (RCM) reaction of a catechol derivative bearing two terminal alkene tethers can provide a versatile route to the benzodioxepine core under mild conditions.

Data Summary

| Compound Class | Potential Therapeutic Area | Proposed Mechanism of Action | Key Synthetic Strategy |

| 3-Arylmethylene derivatives | Oncology | Tubulin Polymerization Inhibition | Aldol Condensation |

| 3-Amino derivatives | CNS Disorders | GABAA Receptor Modulation | Asymmetric Reduction & Amination |

| 7/8-Substituted derivatives | Various | SAR Exploration | Electrophilic Aromatic Substitution |

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel therapeutics. Its unique conformational properties and synthetic accessibility make it an attractive core for library design. By leveraging modern synthetic methodologies and rational drug design principles, researchers can unlock the full potential of this versatile scaffold in oncology, CNS disorders, and beyond. This guide serves as a foundational roadmap to inspire and direct future research endeavors in this promising area of medicinal chemistry.

References

-

Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Retrieved from [Link]

-

Arora, N., Dhiman, P., Kumar, S., Singh, G., & Monga, V. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. Bioorganic Chemistry, 101, 104010. Retrieved from [Link]

Sources

- 1. This compound | 7216-18-4 | Benchchem [benchchem.com]

- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra | Semantic Scholar [semanticscholar.org]

- 3. Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 3,4-Dihydro-2H-1,5-benzodioxepine

An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dihydro-2H-1,5-benzodioxepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its successful development as a potential therapeutic agent. This guide provides a comprehensive overview of the core principles and practical methodologies for characterizing the . It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and make informed decisions throughout the drug development lifecycle. This document delves into the theoretical underpinnings of solubility and stability, provides detailed step-by-step experimental workflows, and offers insights into the interpretation of analytical data.

Introduction to this compound

This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1] Its structure forms the core of various molecules with diverse biological activities. The physicochemical properties of this scaffold are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7216-18-4 | PubChem[1] |

| Physical Form | Liquid or solid | Sigma-Aldrich[2] |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich[2] |

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, making it challenging to achieve therapeutic concentrations in vivo. Therefore, a comprehensive understanding of a compound's solubility in various media is essential from the early stages of drug discovery.

Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug-like molecules, aqueous solubility is of primary concern. The General Solubility Equation (GSE) provides a theoretical framework for understanding the factors that govern solubility, relating it to the compound's melting point and lipophilicity (logP).[3]

Experimental Determination of Solubility

Two key types of solubility measurements are employed in drug discovery: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[4] It provides a rapid assessment of solubility and is particularly useful in the early stages of discovery for ranking compounds.[4][5]

-

Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a saturated solution, where the solid and dissolved forms are in equilibrium.[6] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[6][7]

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay (Turbidimetric Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[4]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation of the compound.

Hypothetical Data Presentation:

Table 2: Hypothetical Kinetic Solubility of this compound

| Compound | Solvent System | Kinetic Solubility (µM) |

| This compound | PBS (pH 7.4) with 2% DMSO | 85 |

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of this compound.[6][7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 6.8, and 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic changes.

Hypothetical Data Presentation:

Table 3: Hypothetical Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) |

| Water (pH 7.0) | 0.05 | 0.33 |

| 0.1 M HCl (pH 1.2) | 0.04 | 0.27 |

| PBS (pH 7.4) | 0.06 | 0.40 |

| Ethanol | 25 | 166.5 |

| Methanol | 18 | 119.9 |

| Acetonitrile | 12 | 79.9 |

| DMSO | >100 | >666.0 |

Diagram 2: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment and Forced Degradation Studies

Understanding the stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[9][10]